molecular formula C30H37NO7 B1669695 Cytochalasin e CAS No. 36011-19-5

Cytochalasin e

Cat. No. B1669695
CAS RN: 36011-19-5
M. Wt: 495.6 g/mol
InChI Key: LAJXCUNOQSHRJO-KGDUIROVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytochalasin E is a member of the cytochalasin group and is an inhibitor of actin polymerization in blood platelets . It inhibits angiogenesis and tumor growth . Unlike cytochalasin A and cytochalasin B, it does not inhibit glucose transport . It has been found to decrease glucose absorption in mice around the intestinal tissues .


Synthesis Analysis

Cytochalasans are a large class of isoindolone-containing tricyclic fungal secondary metabolites . They have diverse structures and bioactivities, including nematicidal, anti-inflammatory, and antitumor activities . The biosynthesis of cytochalasin E and cytochalasin K in Aspergillus clavatus has been determined as being achieved by gene cluster ccs .


Molecular Structure Analysis

Cytochalasin E is characterized by a highly substituted, fully hydrogenated isoindolone core, which is fused to a macrocyclic ring . It is generated via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids .


Chemical Reactions Analysis

Cytochalasans are a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring . They exhibit high structural diversity and a broad spectrum of bioactivities . From the standpoint of biosynthesis, cytochalasans are generated via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids .


Physical And Chemical Properties Analysis

Cytochalasin E has a molecular formula of C28H33NO7 and a molecular weight of 495.6 g/mol . It is a natural product found in Aspergillus terreus, Aspergillus flavipes, and other organisms .

Scientific Research Applications

Effects on Actin Polymerization

Cytochalasins, including Cytochalasin E, are small molecules that bind to actin, affecting its polymerization and thereby altering various cellular functions. They have been utilized to study the role of actin in biological processes, acting as models for actin-binding proteins. These compounds function similarly to capping proteins by blocking the ends of actin filaments, influencing polymerization and filament length. Their use has helped elucidate fundamental aspects of actin polymerization, providing insight into the mechanisms of action of cytochalasin and its effects on cellular morphology and dynamics (J. Cooper, 1987).

Biosynthesis and Genetic Engineering

Research into the cytochalasin gene cluster from Aspergillus clavatus, a producer of Cytochalasin E, has led to a better understanding of its biosynthesis. The identification and characterization of this gene cluster have provided insights into the diverse structures and bioactivities of cytochalasins. Furthermore, genetic tools developed from this research have enabled the elevation of Cytochalasin E production, highlighting its potential in medical and biological research applications (Kangjian Qiao, Y. Chooi, Yi Tang, 2011).

Cellular and Developmental Processes

Studies on the effects of cytochalasins at the cellular and molecular levels have shown correlations between their impacts on cellular structures and events and their interactions with actin in vitro. This research has provided a framework for understanding how cytochalasins, including Cytochalasin E, influence cellular behaviors such as motility, morphology, and division. The strong correlations observed between the effects of cytochalasins in vivo and in vitro suggest that many of their biological impacts can be attributed to their interaction with actin (I. Yahara, F. Harada, S. Sekita, K. Yoshihira, S. Natori, 1982).

Enhancement of Chondrogenic Differentiation

Research has explored the impact of Cytochalasin D, closely related to Cytochalasin E, on chondrogenic differentiation of cells derived from murine embryonic stem cells. This study demonstrated that disruption and reorganization of actin filaments by Cytochalasin D could enhance chondrogenic differentiation, suggesting a potential role for cytochalasins in developmental biology and regenerative medicine (Zijun Zhang, Joseph Messana, N. Hwang, J. Elisseeff, 2006).

Interaction with Cellular Thiol Groups

Cytochalasin B, a compound related to Cytochalasin E, has been shown to react with thiols, a property that may contribute to its diverse biological effects. This reactivity suggests a mechanism by which cytochalasins could influence cellular processes by interacting with thiol groups within cells, affecting functions such as membrane transport and enzyme activity (G. Lienhard, L. J. Wardzala, 1976).

Safety And Hazards

Cytochalasin E should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Cytochalasins, including Cytochalasin E, could be used to supplement current chemotherapeutic measures to improve efficacy rates, as well as decrease the prevalence of drug resistance in the clinical setting . They could also be combined with microtubule-directed agents to elicit a profound synergistic effect on malignant cells .

properties

IUPAC Name

(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/b12-8+,14-13+/t16-,17-,19-,20-,21-,23-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJXCUNOQSHRJO-ZYGJITOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@]2(C(=O)N[C@H]4CC5=CC=CC=C5)OC(=O)O/C=C/[C@@](C1=O)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894866
Record name Cytochalasin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] White solid; [MSDSonline]
Record name Cytochalasin E
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4638
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN DICHLOROMETHANE, CHLOROFORM, ACETONE, & METHANOL; SPARINGLY SOL IN WATER
Record name CYTOCHALASIN E
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM., THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY., IN MICE Y-1 ADRENAL TUMOR CELLS, CYTOCHALASINS E, D, B, & H2B, INHIBITED STEROIDOGENESIS & PRODUCED ROUNDING OF CELLS BY INTERFERING WITH POLYMERIZATION OF ACTIN & NOT AS THE RESULT OF EFFECTS UNRELATED TO BINDING TO ACTIN., For more Mechanism of Action (Complete) data for CYTOCHALASIN E (10 total), please visit the HSDB record page.
Record name CYTOCHALASIN E
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cytochalasin e

Color/Form

CRYSTALS FROM ACETONE-HEXANE

CAS RN

36011-19-5
Record name Cytochalasin E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36011-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036011195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cytochalasin e
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cytochalasin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21,23-Dioxa[13]cytochalasa-13,19-diene-1,17,22-trione, 6,7-epoxy-18-hydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYTOCHALASIN E
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

206-208 °C WITH DECOMP
Record name CYTOCHALASIN E
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytochalasin e
Reactant of Route 2
Cytochalasin e
Reactant of Route 3
Cytochalasin e
Reactant of Route 4
Cytochalasin e
Reactant of Route 5
Cytochalasin e
Reactant of Route 6
Cytochalasin e

Citations

For This Compound
2,660
Citations
T Udagawa, J Yuan, D Panigrahy, YH Chang… - … of Pharmacology and …, 2000 - ASPET
… Due to structural similarities between cytochalasin E and TNP-470, we hypothesized that cytochalasin E may exhibit antiangiogenic activity. We found that cytochalasin E was a …
Number of citations: 103 jpet.aspetjournals.org
MS Reifenberger, L Yu, HF Bao… - American Journal …, 2014 - journals.physiology.org
… by cytochalasin E on ENaC activity in Xenopus 2F3 cells. Here, we show that cytochalasin E … , but not its density, is altered by cytochalasin E-induced disruption of the cytoskeleton. In …
Number of citations: 25 journals.physiology.org
Y Takanezawa, R Nakamura, Y Kojima, Y Sone… - Biochemical and …, 2018 - Elsevier
… To examine the potential anticancer effect of cytochalasin E on A549 cells, we measured the cell proliferation of A549 cells treated with increasing concentrations of CE (0.065 μM, …
Number of citations: 9 www.sciencedirect.com
G Mendes, LM Baltazar, DG Souza… - Journal of applied …, 2018 - academic.oup.com
… Cytochalasin E showed a minimal inhibitory concentration of 3… activity has been described for cytochalasin E, no reports on … antifungal effects of cytochalasin E on P. brasiliensis Pb18. …
Number of citations: 3 academic.oup.com
N Ikewaki, A Yamada, H Inoko - Microbiology and immunology, 2003 - Wiley Online Library
… Recently, we found that the depolymerization of actin filament by cytochalasin E strongly induces … cell line under the condition of actin filament depolymerization using cytochalasin E. …
Number of citations: 10 onlinelibrary.wiley.com
A Nakagawara, Y Shibata, K Takeshige… - Experimental Cell …, 1976 - Elsevier
… When the leucocytes were treated with cytochalasin E, complete disappearance of pseudopods was … Cytochalasin E seemed to have dual effects on leucocytes, namely, (1) inhibition of …
Number of citations: 61 www.sciencedirect.com
TM Lopez-Diaz, B Flannigan - International Journal of Food Microbiology, 1997 - Elsevier
Production of patulin and cytochalasin E by four strains of … Except for one strain, cytochalasin E was detected only in … in one sample at 16 C, but cytochalasin E was only found at 25 C, …
Number of citations: 89 www.sciencedirect.com
A Nakagawara, S Minakami - Biochimica et Biophysica Acta (BBA)-General …, 1979 - Elsevier
… the cells were treated with cytochalasin E, as reported previously [7]. The reduction of exogenous ferricytochrome c was observed after the addition of cytochalasin E in three phases: (1) …
Number of citations: 33 www.sciencedirect.com
T Glinsukon, RC Shank, GN Wogan… - Toxicology and applied …, 1975 - Elsevier
… Cytochalasin E, a minor … of cytochalasin E were: l-day-old rats, 0.98 mg/kg; adolescent rats, 2.60 mg/kg; mice, 4.60 mg/kg, and guinea-pigs, 0.5-l .5 mg/kg. The toxicity of cytochalasin E …
Number of citations: 43 www.sciencedirect.com
J Li, B Gu, G Chen, B Ma, J Xu, G Zhang, D Wei… - Lat Am J …, 2012 - latamjpharm.org
… Cytochalasin E was reported to inhibit angiogenesis and tumor growth in some studies, but its effects on gliomas are still unknown. In this study, we found cytochalasin E … cytochalasin E …
Number of citations: 4 www.latamjpharm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.